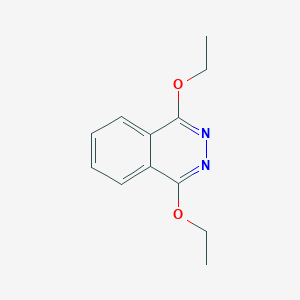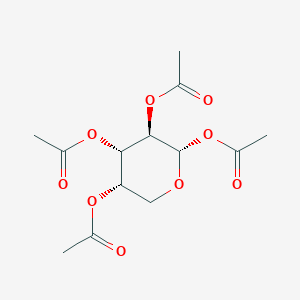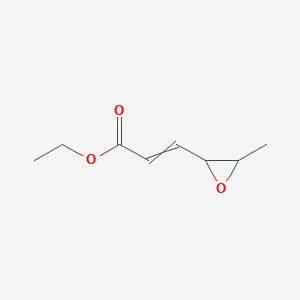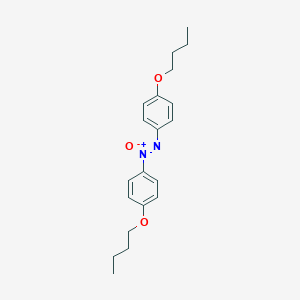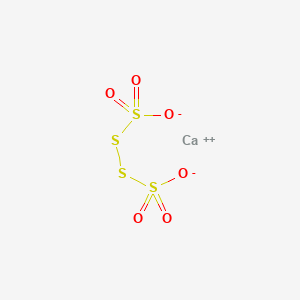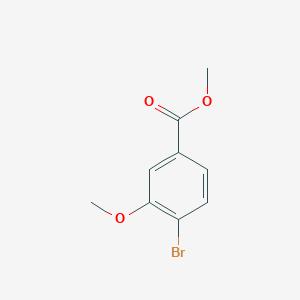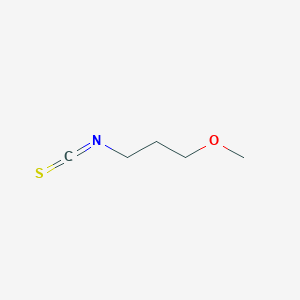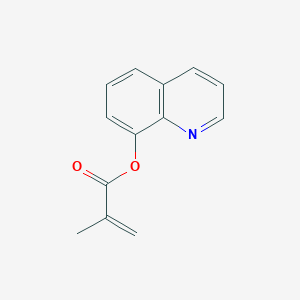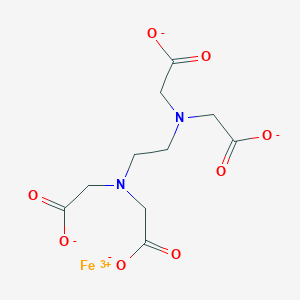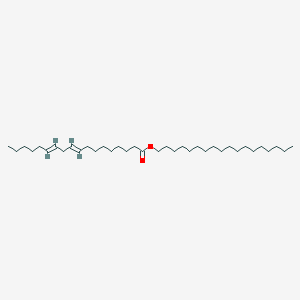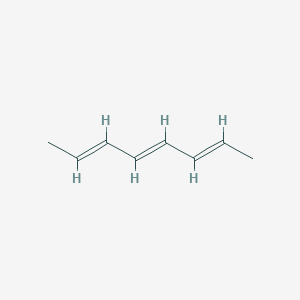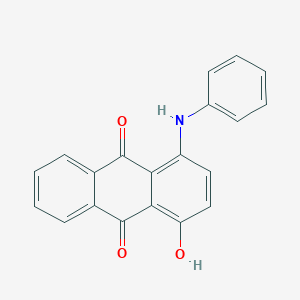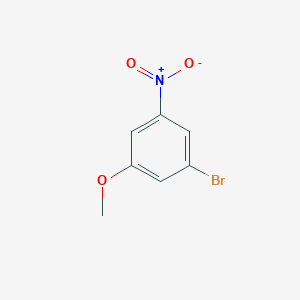
1-Bromo-3-methoxy-5-nitrobenzene
概要
説明
1-Bromo-3-methoxy-5-nitrobenzene is a compound that is not directly studied in the provided papers, but its related derivatives and reactions can be inferred from the research on similar bromo-, methoxy-, and nitro-substituted benzene compounds. These papers explore the electronic structures, reactivity, and synthesis of benzene derivatives with substituents that are also present in 1-Bromo-3-methoxy-5-nitrobenzene .
Synthesis Analysis
The synthesis of bromo- and nitro-substituted benzene derivatives is a topic of interest in several studies. For instance, the preparation of 1-(2-Bromoethoxy)-4-nitrobenzene, a related compound, is achieved through the Williamson Reaction, which involves the reaction of 4-nitrophenol with 1,2-dibromoethane . This method could potentially be adapted for the synthesis of 1-Bromo-3-methoxy-5-nitrobenzene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The electronic structure of benzene derivatives grafted onto silicon surfaces has been investigated, providing insights into the molecular orbital density of states of adsorbates like nitro-, bromo-, and methoxybenzene . Although the study does not directly address 1-Bromo-3-methoxy-5-nitrobenzene, it suggests that the presence of these substituents can significantly alter the electronic properties of the benzene ring, which would be relevant for the molecular structure analysis of the compound .
Chemical Reactions Analysis
The reactivity of radical anions of bromo- and nitro-substituted benzene, such as 1-bromo-4-nitrobenzene, has been shown to be influenced by the solvent environment, with ionic liquids promoting the reactivity of the radical anion . This could imply that 1-Bromo-3-methoxy-5-nitrobenzene might also exhibit altered reactivity in different solvent systems. Additionally, the electrochemical reductions of bromo- and nitro-substituted benzene derivatives have been studied, revealing potential electrosynthetic routes and reaction mechanisms that could be relevant for understanding the chemical behavior of 1-Bromo-3-methoxy-5-nitrobenzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are influenced by their substituents. The studies provided offer insights into the properties of methoxy-, bromo-, and nitro-substituted benzenes, such as their ability to form molecular complexes , their reactivity in unconventional reactions , and their interaction with silicon surfaces . These findings can help predict the properties of 1-Bromo-3-methoxy-5-nitrobenzene, such as its potential to form complexes, its reactivity profile, and its surface interactions.
科学的研究の応用
Structural Analysis and Experimental Challenges
- The anisotropic displacement parameters for compounds similar to 1-Bromo-3-methoxy-5-nitrobenzene, such as 1-(halomethyl)-3-nitrobenzene, were studied using both theoretical calculations and X-ray diffraction experiments. Interestingly, experiments with the bromo compound (related to 1-Bromo-3-methoxy-5-nitrobenzene) posed more challenges than theoretical predictions (Mroz, Wang, Englert, & Dronskowski, 2020).
Surface Engineering and Chemical Properties
- The properties of Si(111) surfaces grafted with benzene derivatives, including methoxy-, bromo-, and nitrobenzene layers, were investigated. The study focused on understanding how these layers, deposited from diazonium salt solutions, modify the molecular orbital density states and influence molecule-molecule and molecule-substrate interactions, which are key for surface engineering applications (Hunger et al., 2006).
Synthesis Methods
- A one-step preparation method for 3-substituted anisoles, including 3-bromoanisole (related to 1-Bromo-3-methoxy-5-nitrobenzene), was developed. This method involves nucleophilic aromatic substitution of the nitro group with sodium or potassium methoxide. The synthesis process is significant for its efficiency and high yield, important for various chemical synthesis applications (Zilberman, 2003).
Molecular Structure and Hydrogen Bonding
- The structures of methoxybenzenes, including derivatives similar to 1-Bromo-3-methoxy-5-nitrobenzene, were analyzed, revealing planar molecular structures and specific hydrogen-bonded arrangements. This study is crucial for understanding the molecular interactions and packing in solid states, which have implications in materials science (Fun et al., 1997).
Synthesis of Complex Organic Compounds
- The compound 1-Bromo-3-methoxy-5-nitrobenzene is used in the synthesis of complex organic structures like quinolines and phenanthridines. This synthesis involves palladium[0]-mediated Ullmann cross-coupling, showcasing the compound's role in facilitating complex chemical reactions (Banwell et al., 2004).
Photoelectrochemical Reduction
- The photoelectrochemical reduction of p-bromo-nitrobenzene, closely related to 1-Bromo-3-methoxy-5-nitrobenzene, was studied. This research is important for understanding the electrochemical properties of such compounds and their potential applications in electrochemistry and materials science (Compton & Dryfe, 1994).
Solar Cell Improvement
- A study demonstrated the use of a compound structurally similar to 1-Bromo-3-methoxy-5-nitrobenzene in enhancing the performance of polymer solar cells. This highlights the potential application of such compounds in improving renewable energy technologies (Fu et al., 2015).
Nucleophilic Aromatic Substitution
- The compound's reactivity in nucleophilic aromatic substitution reactions was explored, providing insights into its chemical behavior and potential applications in synthetic chemistry (Gold, Miri, & Robinson, 1980).
Safety And Hazards
特性
IUPAC Name |
1-bromo-3-methoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQKSFQEPDRNEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40486122 | |
| Record name | 1-bromo-3-methoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40486122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-methoxy-5-nitrobenzene | |
CAS RN |
16618-67-0 | |
| Record name | 1-Bromo-3-methoxy-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16618-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-3-methoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40486122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-methoxy-5-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B101879.png)
![3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B101880.png)
